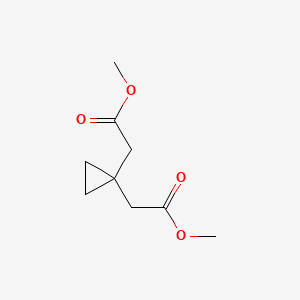

Dimethyl 2,2'-(Cyclopropane-1,1-diyl)diacetate

Description

Dimethyl 2,2'-(cyclopropane-1,1-diyl)diacetate is a cyclopropane-containing diester compound synthesized via nucleophilic substitution. As described in , it is prepared by reacting 1,1-bis(iodomethyl)cyclopropane with potassium cyanide in dimethylformamide (DMF), followed by hydrolysis and esterification to yield the final product . Key structural characteristics include a cyclopropane core bridged by two acetate groups, with methyl ester termini. Its <sup>1</sup>H NMR spectrum (CDCl3) shows signals at δ 2.55 (s, 4H, CH2COOCH3) and δ 0.78 (s, 4H, cyclopropane CH2) . The compound’s compact cyclopropane ring imparts unique steric and electronic properties, making it a candidate for studying strain-driven reactivity or applications in medicinal chemistry.

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

methyl 2-[1-(2-methoxy-2-oxoethyl)cyclopropyl]acetate |

InChI |

InChI=1S/C9H14O4/c1-12-7(10)5-9(3-4-9)6-8(11)13-2/h3-6H2,1-2H3 |

InChI Key |

ZWTFGKWYJIQAAL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1(CC1)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate can be synthesized through the reduction of non-enolisable 1,3-dicarbonyl compounds. The reduction is typically carried out using amalgamated zinc powder and dry hydrogen chloride in diethyl ether containing acetic anhydride or acetyl chloride . This method ensures the formation of the cyclopropane ring and the attachment of the acetate groups.

Industrial Production Methods

While specific industrial production methods for Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can further modify the cyclopropane ring or the acetate groups.

Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.

Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate exerts its effects involves its reactivity and ability to undergo various chemical transformations. The cyclopropane ring is strained, making it more reactive and prone to ring-opening reactions. The acetate groups can participate in esterification and hydrolysis reactions, further contributing to the compound’s versatility.

Comparison with Similar Compounds

Key Observations :

- Synthesis : While the cyclopropane derivative requires multistep nucleophilic substitution , DEBIC is synthesized via a one-pot reaction involving indole derivatives .

- Functional Groups : DEBIC incorporates indole moieties, enabling π-π stacking and DNA intercalation, unlike the simpler acetate groups in the cyclopropane analog .

Key Observations :

- DEBIC exhibits dual therapeutic action, targeting both thrombosis and cancer, attributed to its indole-derived structure enabling nano-assembly and selective DNA binding .

- The cyclopropane analog lacks reported biological activity, highlighting the critical role of functional group modifications (e.g., indole vs. acetate) in pharmacological efficacy.

Physicochemical Property Comparisons

- Solubility: DEBIC’s indole groups enhance hydrophobicity, facilitating nano-emulsion formation , whereas the cyclopropane derivative’s ester termini may favor polar solvents.

- Thermal Stability : Cyclopropane’s ring strain may lower thermal stability compared to cyclopentane analogs .

Biological Activity

Dimethyl 2,2'-(cyclopropane-1,1-diyl)diacetate (CAS Number: 1531624-01-7) is a chemical compound with notable biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

Dimethyl 2,2'-(cyclopropane-1,1-diyl)diacetate has the following molecular formula:

- Molecular Formula : CHO

- Molecular Weight : 186.21 g/mol

The structure features a cyclopropane moiety linked to two acetate groups, which may influence its reactivity and biological interactions.

Potential Biological Activities

- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory mediators. For instance, modifications in the cyclopropane structure can enhance the anti-inflammatory properties by affecting the binding affinity to inflammatory receptors.

- Antimicrobial Activity : Some derivatives of cyclopropane-based compounds exhibit antimicrobial properties. The presence of acetate groups may enhance solubility and bioavailability, contributing to their efficacy against bacterial strains.

- Cytotoxicity : Preliminary studies suggest that certain derivatives can induce apoptosis in cancer cell lines. This property is likely mediated through the activation of specific cellular pathways that regulate cell survival and death.

Case Studies and Experimental Data

A comprehensive review of available literature reveals several key findings regarding the biological activity of dimethyl 2,2'-(cyclopropane-1,1-diyl)diacetate and its analogs:

Safety and Toxicology

The safety profile of dimethyl 2,2'-(cyclopropane-1,1-diyl)diacetate has not been extensively documented; however, preliminary assessments indicate moderate toxicity levels typical for synthetic organic compounds. Further toxicological evaluations are essential to establish safe usage parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.